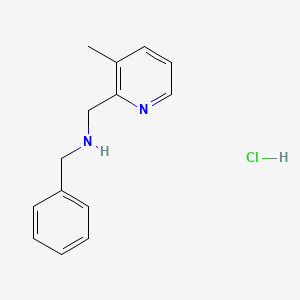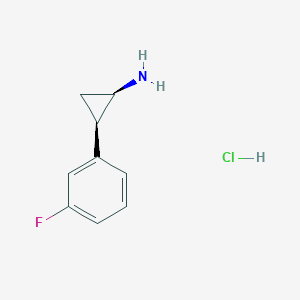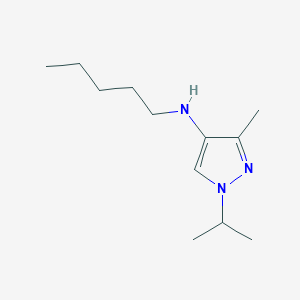![molecular formula C10H11BrF3NO B11732882 (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol: is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and bromine atom on the aromatic ring, along with the amino and hydroxyl groups on the propanol chain, makes this compound a versatile intermediate in organic synthesis and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-bromo-4-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, often using an oxidizing agent like hydrogen peroxide or a catalytic system.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Catalysts: The chiral nature of the compound makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity to certain enzymes.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting neurological disorders.
Industry
Material Science: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This can lead to various downstream effects, such as altered enzyme activity or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3,3,3-trifluoropropene: Used in organic synthesis for similar reactions, such as nucleophilic substitution and addition reactions.
α-(trifluoromethyl)styrene: Another compound with a trifluoromethyl group, used in the synthesis of complex fluorinated compounds.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group on a phenol ring, used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
The unique combination of functional groups in (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol, including the chiral center, makes it particularly valuable in asymmetric synthesis and drug development. Its ability to undergo a wide range of chemical reactions further enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C10H11BrF3NO |
|---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1 |
InChI Key |
KONCVDAEGXHKPY-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732800.png)
![butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732806.png)
![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732814.png)



![ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732854.png)
![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11732861.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732890.png)
